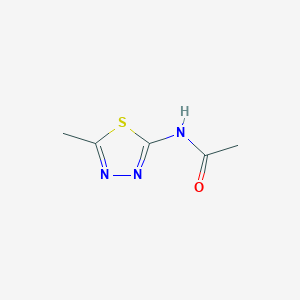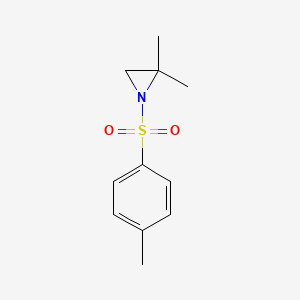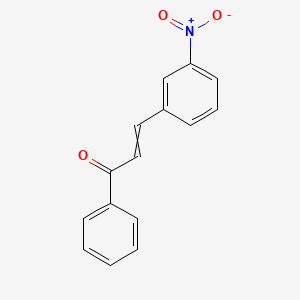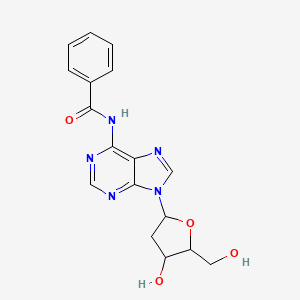
N6-Benzoyl-2'-deoxyadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine, N(6)-benzoyl-2’-deoxy- is a synthetic derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the substitution of a benzoyl group at the N(6) position and the removal of the hydroxyl group at the 2’ position of the ribose sugar. These modifications confer unique chemical and biological properties to the compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, N(6)-benzoyl-2’-deoxy- typically involves the following steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of adenosine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Benzoylation: The N(6) position of the protected adenosine is benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of Adenosine, N(6)-benzoyl-2’-deoxy- follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Adenosine, N(6)-benzoyl-2’-deoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the sugar moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzoyl group.
Reduction: Reduced forms of the benzoyl group or the sugar moiety.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Adenosine, N(6)-benzoyl-2’-deoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mécanisme D'action
The mechanism of action of Adenosine, N(6)-benzoyl-2’-deoxy- involves its interaction with adenosine receptors and enzymes. The compound can act as an agonist or antagonist at these receptors, modulating various physiological processes. It can also inhibit or activate enzymes involved in nucleotide metabolism, affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: The parent compound with a hydroxyl group at the 2’ position.
N(6)-Methyladenosine: A derivative with a methyl group at the N(6) position.
2’-Deoxyadenosine: A derivative with the hydroxyl group removed at the 2’ position.
Uniqueness
Adenosine, N(6)-benzoyl-2’-deoxy- is unique due to the presence of both the benzoyl group at the N(6) position and the deoxy modification at the 2’ position. These modifications enhance its stability and alter its interaction with biological targets, making it a valuable tool in research.
Propriétés
Formule moléculaire |
C17H17N5O4 |
|---|---|
Poids moléculaire |
355.3 g/mol |
Nom IUPAC |
N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C17H17N5O4/c23-7-12-11(24)6-13(26-12)22-9-20-14-15(18-8-19-16(14)22)21-17(25)10-4-2-1-3-5-10/h1-5,8-9,11-13,23-24H,6-7H2,(H,18,19,21,25) |
Clé InChI |
PIXHJAPVPCVZSV-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


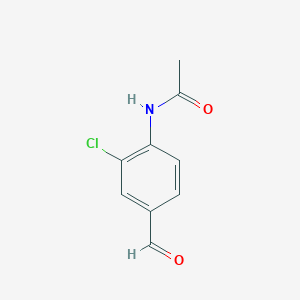
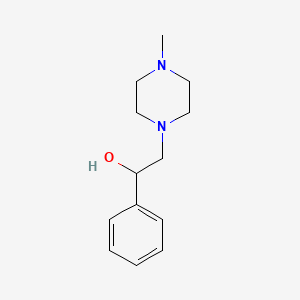
![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid](/img/structure/B8815511.png)
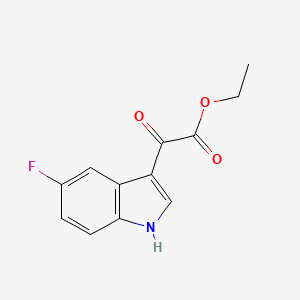
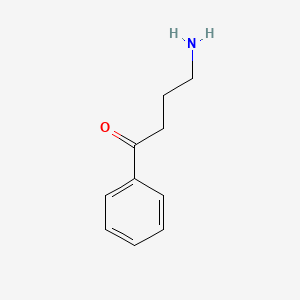
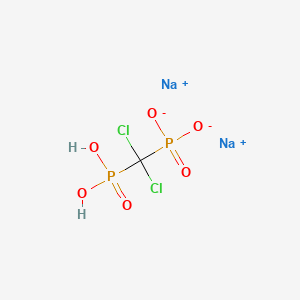

![2-Chloropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8815530.png)
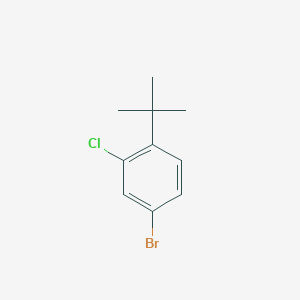
![2-Chloro-3-methylpyrazolo[1,5-A]pyridine](/img/structure/B8815543.png)
